4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex chemical compound with significant potential in medicinal chemistry. It is classified under the category of benzenesulfonamide derivatives, which are known for their diverse biological activities. The compound's structure includes both a sulfonamide group and a tetrahydrobenzo[f][1,4]oxazepine moiety, contributing to its pharmacological properties.
The compound is identified by the CAS number 926031-82-5 and has a molecular formula of C₁₆H₁₅ClN₂O₄S. Its molecular weight is approximately 366.8 g/mol . As a benzenesulfonamide derivative, it exhibits characteristics typical of this class, including potential applications as enzyme inhibitors and in the treatment of various diseases.
The synthesis of 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can be represented using its SMILES notation: CN1CCOc2ccc(NS(=O)(=O)c3ccc(Cl)cc3)cc2C1=O
. The key features include:
The compound participates in various chemical reactions typical for sulfonamides and heterocycles:
These reactions can be exploited for further derivatization to enhance biological activity or modify properties.
The mechanism of action for 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide primarily involves inhibition of specific kinases or enzymes relevant to disease pathways. This compound has shown promise as a kinase inhibitor in preliminary studies .
The detailed mechanism often includes:
The physical properties of 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide include:
While specific values for melting point, boiling point, and density are not readily available , these properties are crucial for understanding the compound's behavior under various conditions.
This compound holds potential applications in several scientific fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5